molecular formula C8H6N4O2 B219826 14-Methylergosta-8,24(28)-dien-3,6-diol CAS No. 120523-06-0

14-Methylergosta-8,24(28)-dien-3,6-diol

Cat. No.: B219826
CAS No.: 120523-06-0
M. Wt: 428.7 g/mol
InChI Key: NJXNPGUJLIESKD-UTEOVFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Methylergosta-8,24(28)-dien-3,6-diol is a sterol derivative of significant interest in microbiological and pharmacological research. It is primarily recognized for its accumulation in fungi, such as Candida albicans , with disruptions in the sterol 14α-demethylase enzyme . This accumulation is a critical event in the mechanism of action of azole antifungal drugs, and the sterol's build-up correlates directly with the arrest of fungal cell growth . Research indicates that cells can overcome this growth arrest through suppressor mutations that affect the sterol Δ⁵,⁶ desaturase, a key step which also appears to be involved in the formation of this diol . Strains with such a desaturase defect demonstrate acquired resistance to azole antifungals, making this compound a vital biomarker for studying resistance pathways . Consequently, this compound serves as an essential reference standard and investigative tool for researchers studying the ergosterol biosynthesis pathway, the molecular basis of azole action, and the emergence of antifungal resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

120523-06-0

Molecular Formula

C8H6N4O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,6S,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C29H48O2/c1-18(2)19(3)8-9-20(4)22-11-14-29(7)24-17-26(31)25-16-21(30)10-13-27(25,5)23(24)12-15-28(22,29)6/h18,20-22,25-26,30-31H,3,8-17H2,1-2,4-7H3/t20-,21+,22-,25?,26+,27-,28-,29+/m1/s1

InChI Key

NJXNPGUJLIESKD-UTEOVFRVSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

Synonyms

14-MEDDO
14-methylergosta-8,24(28)-dien-3,6-diol

Origin of Product

United States

Biochemical Pathways of 14 Methylergosta 8,24 28 Dien 3,6 Diol Formation

Enzymatic Steps Leading to 14-Methylergosta-8,24(28)-dien-3,6-diol Accumulation

The accumulation of this compound is a multi-step enzymatic process that results from the redirection of metabolic flux within the sterol biosynthesis pathway. This redirection is typically initiated by the inhibition of a key enzyme, leading to the buildup of specific precursors that are then acted upon by other enzymes, culminating in the formation of the diol.

Role of Lanosterol (B1674476) 14α-Demethylase (Erg11p/CYP51) Inhibition in Precursor Accumulation

The primary event triggering the formation of this compound is the inhibition of Lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene and also known as CYP51. researchgate.netnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol or its C-24 methylated derivative, eburicol (B28769). drugbank.com This demethylation is an essential step for the synthesis of ergosterol, the primary sterol in fungal cell membranes. researchgate.netdrugbank.com

Azole antifungal agents, such as fluconazole (B54011) and voriconazole, function by specifically inhibiting Erg11p. wikipedia.orgnih.gov This inhibition blocks the conversion of lanosterol and eburicol to their downstream products, leading to their accumulation within the cell. researchgate.netnih.gov The buildup of these 14α-methylated sterol precursors disrupts the normal pathway and provides the necessary substrates for alternative enzymatic reactions. nih.govnih.gov In Candida albicans mutants defective in 14α-demethylation, a significant accumulation of 14α-methylated sterols like eburicol, lanosterol, 4,14-dimethylzymosterol, and 14α-methyl-fecosterol is observed. nih.gov

Involvement of Sterol Δ5,6-Desaturase (Erg3p) in 6α-Hydroxylation

The accumulated 14α-methylated precursors, particularly 14α-methylfecosterol, become substrates for the enzyme Sterol Δ5,6-desaturase, encoded by the ERG3 gene. nih.govnih.gov Under normal conditions, Erg3p catalyzes the introduction of a double bond at the C-5 position of the sterol B-ring. uniprot.org However, in the presence of high concentrations of 14α-methylated sterols resulting from Erg11p inhibition, Erg3p exhibits an alternative catalytic activity. nih.govnih.gov

Research has shown that Erg3p is responsible for the conversion of these accumulated precursors into the toxic diol, 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govfrontiersin.org This transformation involves a 6α-hydroxylation of the sterol molecule. nih.gov Genetic evidence from Candida albicans supports this role; mutants that are defective in 14α-demethylation accumulate the diol, but derivative mutants that also lack a functional Erg3p fail to produce this hydroxylated sterol. nih.gov This demonstrates that the 5-desaturase enzyme (Erg3p) is directly responsible for the formation of the 6α-hydroxylated sterol, although it is unclear if this represents a normal step of the desaturation reaction or a side reaction triggered by an unnatural substrate. nih.govcardiff.ac.uk The formation of this specific diol is considered a key factor in the fungistatic or toxic effects observed upon azole treatment. nih.govnih.gov

Contribution of Other Ergosterol Biosynthesis Enzymes (e.g., Erg6p) to Pathway Redirection

Other enzymes in the ergosterol pathway also play a role in redirecting metabolic flow towards the production of this compound. The enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene, is particularly relevant. nih.gov Erg6p is responsible for the methylation of the sterol side chain at the C-24 position, converting zymosterol (B116435) to fecosterol (B45770) in one branch of the pathway or lanosterol to eburicol in another. nih.govmdpi.com

When Erg11p is inhibited, the activity of Erg6p becomes crucial in determining the specific precursors that accumulate. For instance, the action of Erg6p is required for the formation of 14α-methyl-fecosterol from its precursors. nih.gov This product, 14α-methyl-fecosterol, is then a primary substrate for Erg3p to convert into the toxic diol. nih.gov Therefore, the activity of Erg6p contributes directly to the pool of substrates available for the synthesis of this compound, effectively redirecting the pathway by providing the specific molecular structures that Erg3p can hydroxylate. nih.govnih.gov

Alternative Sterol Biotransformation Pathways Resulting in this compound Generation

The generation of this compound is the hallmark of an alternative sterol biotransformation pathway that becomes prominent when the main ergosterol synthesis route is blocked at the level of Erg11p. nih.govresearchgate.net This alternative pathway can be viewed as a metabolic consequence of chemical or genetic inhibition of C14α-demethylation. mdpi.comresearchgate.net

The pathway can be summarized as follows:

Inhibition of Erg11p: Treatment with azole antifungals blocks the demethylation of lanosterol and eburicol. nih.govbiorxiv.org

Precursor Accumulation: This blockage leads to a buildup of 14α-methylated sterols. nih.gov The specific sterols that accumulate depend on the activity of upstream enzymes like Erg6p. nih.gov

Enzymatic Conversion by Erg3p: The accumulated 14α-methylfecosterol is then acted upon by the sterol Δ5,6-desaturase (Erg3p), which catalyzes a 6α-hydroxylation reaction. nih.govnih.gov

Diol Formation: The result of this reaction is the formation of 14α-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govresearchgate.net

This pathway is considered to produce a toxic sterol that disrupts membrane integrity and function, contributing to the antifungal effect of azoles. frontiersin.orgresearchgate.net Interestingly, mutations that inactivate ERG3 can lead to azole resistance because the cell can no longer produce this toxic diol, instead accumulating the less harmful 14α-methylfecosterol. nih.govnih.gov

Genetic Regulation of this compound Production

The production of this compound is indirectly influenced by the genetic regulation of the ergosterol biosynthesis pathway. The expression of many ERG genes is controlled at the transcriptional level in response to cellular sterol levels. mdpi.com

In fungi like Candida albicans and Saccharomyces cerevisiae, the transcription factor Upc2 plays a central role in this regulation. mdpi.comresearchgate.net When cellular ergosterol levels are depleted, as occurs during azole treatment, Upc2 is activated. researchgate.net Activated Upc2 then moves into the nucleus and binds to sterol regulatory elements (SREs) in the promoters of ERG genes, leading to their increased transcription. researchgate.netmdpi.com This includes the upregulation of genes like ERG11 and ERG3. nih.govmdpi.com

This upregulation is a compensatory mechanism to try and restore ergosterol levels. However, in the continued presence of an Erg11p inhibitor, this response can paradoxically enhance the production of the toxic diol by increasing the expression of ERG3, the very enzyme that synthesizes it. nih.gov Therefore, the genetic regulatory network that governs ergosterol homeostasis is intrinsically linked to the rate of this compound production under conditions of C14α-demethylase inhibition.

Data Tables

Table 1: Key Enzymes in the Formation of this compound

Enzyme NameGeneEC NumberFunction in Pathway
Lanosterol 14α-DemethylaseERG11 / CYP511.14.13.70Catalyzes the C14-demethylation of lanosterol/eburicol. Inhibition leads to precursor accumulation. researchgate.netdrugbank.com
Sterol Δ5,6-DesaturaseERG31.14.19.20Converts accumulated 14α-methylated sterols into this compound via 6α-hydroxylation. nih.govuniprot.orgnih.gov
C-24 Sterol MethyltransferaseERG62.1.1.41Methylates the sterol side chain, producing substrates (e.g., 14α-methyl-fecosterol) for Erg3p. nih.govnih.gov

Molecular Mechanisms of 14 Methylergosta 8,24 28 Dien 3,6 Diol Action in Fungi

Impact on Fungal Cellular Integrity and Function

The accumulation of 14-Methylergosta-8,24(28)-dien-3,6-diol within fungal cells precipitates a cascade of detrimental effects on cellular structures and processes, fundamentally compromising the cell's viability.

Ergosterol (B1671047) is a vital component of the fungal plasma membrane, regulating its fluidity, integrity, and the function of embedded proteins. nih.govjmb.or.kr Azole antifungals inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which blocks the normal production of ergosterol. nih.govjmb.or.kr This inhibition leads to the accumulation of precursor sterols, which are then converted into this compound by other enzymes in the pathway. nih.govmdpi.com

The integration of this altered sterol into the fungal plasma membrane has significant biophysical consequences. Unlike ergosterol, this compound has a different structure, including a C-6 hydroxyl group and a C-14 methyl group, which disrupts the tight packing of lipids in the membrane. researchgate.net This disruption leads to an increase in membrane fluidity. researchgate.net The altered sterol composition and resulting change in fluidity compromise the structural integrity and normal function of the plasma membrane. jmb.or.krresearchgate.net

The structural changes induced by this compound, particularly the increased membrane fluidity, can lead to a loss of the membrane's selective permeability. jmb.or.krresearchgate.net A properly ordered membrane is crucial for maintaining the electrochemical gradients necessary for cellular life. The accumulation of this toxic sterol disrupts this order, potentially leading to the formation of pores or other defects that allow for the uncontrolled passage of ions and small molecules across the membrane. jmb.or.kr This process, known as permeabilization, disrupts essential cellular gradients and can lead to the leakage of vital intracellular contents, contributing to cellular stress and eventual death.

Interactive Table: Fungal Species and Sterol Profile Changes

The following table summarizes the changes in the sterol profile observed in different fungal species under conditions that lead to the production of this compound.

Fungal SpeciesConditionKey Sterol ChangesReference
Saccharomyces cerevisiaeAzole TreatmentAccumulation of 14α-methyl-3,6-diol, increased membrane fluidity. researchgate.net
Candida albicansERG11 gene disruptionAccumulation of 14-methylergosta-8,24(28)-dien-3β,6α-diol. nih.govnih.gov nih.govnih.gov
Candida albicansERG11 deletionAccumulation of lanosterol and 14α methylergosta-8-24(28)dienol. nih.govmdpi.com
Aspergillus fumigatusAzole TreatmentAccumulation of eburicol (B28769), partially converted to 14-methylergosta-8,24(28)-dien-3β,6α-diol. researchgate.net

Role in Antifungal Susceptibility and Resistance Mechanisms

The production of this compound is a pivotal event in the efficacy of azole antifungals and, consequently, in the development of resistance to these drugs.

The primary mechanism of azole antifungals is the inhibition of Erg11p, the sterol 14α-demethylase. nih.govnih.gov This inhibition prevents the synthesis of ergosterol and leads to the buildup of 14α-methylated sterol precursors, such as 14α-methylfecosterol. nih.gov These precursors themselves can cause some cellular stress, but the key to the potent fungistatic activity of azoles in susceptible fungi is the subsequent conversion of these precursors into the toxic metabolite, this compound. nih.govnih.gov The formation and accumulation of this diol are considered a primary cause of the growth arrest observed during effective azole therapy. nih.govresearchgate.net Therefore, the efficacy of azoles is directly linked to the cell's ability to produce this toxic end-product.

A well-established mechanism of high-level azole resistance involves genetic mutations that prevent the synthesis of this compound. The enzyme responsible for converting the 14α-methylated precursors into this toxic diol is the sterol Δ5,6-desaturase, which is encoded by the ERG3 gene. nih.govasm.org

Mutations that lead to the loss of function of the ERG3 gene are a key genetic modulator of resistance. nih.govnih.gov When ERG3 is inactivated, the fungus can still be treated with azoles, and Erg11p will still be inhibited, leading to the accumulation of 14α-methylated sterols. However, without a functional Erg3p, the cell cannot perform the final conversion step to produce the toxic diol. nih.gov Instead, the fungus accumulates less harmful sterol intermediates. researchgate.net This circumvention of toxic metabolite production allows the fungus to continue to grow, rendering it resistant to the effects of azole drugs. nih.govnih.gov This mechanism demonstrates that resistance is not due to a change in the drug's primary target but rather to a mutation in a downstream pathway that prevents the formation of the ultimate toxic agent. nih.gov

Genetic Modulators of this compound Production in Azole Resistance

ERG3 Gene Mutations and Their Impact on Sterol Diol Formation and Azole Resistance

The ERG3 gene encodes the enzyme sterol Δ5,6-desaturase, which plays a critical role in the later stages of ergosterol biosynthesis. yeastgenome.org The action of azole antifungals, which inhibit the upstream enzyme Erg11p (lanosterol 14α-demethylase), leads to the accumulation of 14α-methylated sterol precursors, such as 14α-methylfecosterol. asm.orgtaylorandfrancis.com A functional Erg3p enzyme then converts these accumulated precursors into the toxic sterol, 14α-methylergosta-8,24(28)-dien-3β,6α-diol. asm.orgnih.gov The accumulation of this diol disrupts membrane function and leads to fungal growth arrest. nih.govnih.gov

However, mutations in the ERG3 gene that inactivate or nullify the function of sterol Δ5,6-desaturase represent a key mechanism of azole resistance. asm.orgnih.gov Such mutations prevent the formation of the toxic this compound. nih.govnih.gov Instead, the fungus accumulates the less harmful precursor, 14α-methylfecosterol, which can be incorporated into the fungal membrane, allowing the cell to bypass the toxic effects of azole treatment and continue to grow. taylorandfrancis.comnih.gov This mechanism has been observed in various clinical isolates of Candida albicans and other fungi. asm.orgnih.govnih.gov For instance, research in Candida parapsilosis identified a missense mutation (R135I) in ERG3 that completely impaired its activity, leading to a buildup of sterol intermediates and conferring azole resistance. nih.gov

Therefore, the inactivation of ERG3 is a crucial adaptive strategy for fungi to survive azole exposure by preventing the synthesis of the fungistatic this compound. asm.orgnih.gov

Other Ergosterol Biosynthesis Gene Modifications (e.g., ERG251, ERG5) Affecting this compound Levels

Modifications in other genes within the ergosterol biosynthesis pathway can also influence the levels of this compound and contribute to antifungal resistance.

ERG251 : This gene encodes a C-4 sterol methyl oxidase. researchgate.netnih.gov Studies in Candida albicans have shown that dysfunction of ERG251, either through point mutations or deletion, leads to azole tolerance. nih.govnih.gov In the presence of fluconazole (B54011), ERG251 mutants exhibit a decreased accumulation of the toxic 14-ɑ-methylergosta-8,24(28)-dien-3β,6α-diol. researchgate.netnih.govnih.gov Simultaneously, these mutants show an increased accumulation of non-toxic alternative sterols. nih.govplos.org This shift in sterol composition allows the fungus to survive under azole stress. nih.gov

ERG5 : This gene encodes the C22 desaturase, an enzyme that acts late in the ergosterol pathway. nih.gov A clinical isolate of C. albicans was identified as a double mutant in both erg11 and erg5. nih.gov This erg5 mutant was unable to produce ergosterol and instead accumulated ergosta 5,7-dienol. nih.gov Significantly, upon treatment with several azoles, this strain did not accumulate the fungistatic 14α-methyl-3,6-diol, suggesting that a non-functional Erg5p can alter the pathway in a way that prevents the formation of the toxic diol, thus contributing to azole resistance. nih.gov

These findings indicate that the regulation of this compound levels is complex, and mutations in various ergosterol biosynthesis genes, not just ERG3 and ERG11, can lead to resistance by preventing its formation.

Species-Specific Differences in this compound Accumulation and Resistance Phenotypes

The role and importance of this compound in mediating azole susceptibility can vary significantly among different fungal species. nih.gov These differences are often linked to the species-specific properties of the enzymes in the ergosterol biosynthesis pathway, particularly the C-5 sterol desaturase (Erg3p). nih.govresearchgate.net

A comparative study expressing ERG3 homologs from various pathogens—including Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, Aspergillus fumigatus, and Rhizopus delemar—in a C. albicans erg3 mutant revealed that each enzyme conferred a markedly different response to fluconazole. nih.gov The strains produced varying levels of 14α-methylergosta-8,24(28)-dien-3β,6α-diol upon azole exposure. nih.gov Notably, the Erg3 proteins from R. delemar and A. fumigatus resulted in low levels of diol production and did not confer significant azole sensitivity, suggesting that the intrinsic azole sensitivity of a species may be determined by its C-5 sterol desaturase's propensity to produce the toxic diol. nih.gov

In Aspergillus fumigatus, for example, azole treatment leads to the accumulation of the substrate eburicol, which is considered fungicidal. researchgate.net The subsequent conversion of eburicol into 14-methylergosta-8,24(28)-dien-3β,6α-diol is less efficient and is viewed as a detoxification step, as the diol is less toxic than the accumulated precursor. researchgate.net This is in contrast to Candida albicans, where the diol itself is considered the primary fungistatic agent. nih.govnih.gov This highlights a fundamental difference in the mechanism of azole action between these species.

Data Tables

Table 1: Impact of Gene Mutations on Sterol Profiles and Azole Resistance

GeneFungal SpeciesMutation Type/EffectImpact on this compound FormationResulting Phenotype
ERG3 Candida albicans, Candida parapsilosisLoss-of-function/inactivation of sterol Δ5,6-desaturase. nih.govnih.govPrevents formation; leads to accumulation of 14α-methylfecosterol instead. asm.orgnih.govAzole resistance. nih.govnih.govnih.gov
ERG11 Candida albicansPoint mutations reducing azole binding affinity (e.g., A114S). nih.govReduced accumulation of precursors, leading to decreased formation of the diol. nih.govAzole resistance. nih.gov
ERG251 Candida albicansDysfunction/deletion of C-4 sterol methyl oxidase. nih.govnih.govDecreased accumulation of the diol; increased accumulation of non-toxic alternative sterols. researchgate.netnih.govAzole tolerance. nih.gov
ERG5 Candida albicansNullifying mutation in C22 desaturase. nih.govPrevents accumulation of the diol upon azole treatment. nih.govAzole and Amphotericin B cross-resistance. nih.gov

Table 2: Compound Names Mentioned in the Article

Common NameChemical Name
14α-methyl-3,6-diolThis compound
Ergosterol(3β,22E)-Ergosta-5,7,22-trien-3-ol
Lanosterol(3β)-Lanosta-8,24-dien-3-ol
Fecosterol (B45770)(3β)-Ergosta-8,24(28)-dien-3-ol
14α-methylfecosterol(3β)-14-Methylergosta-8,24(28)-dien-3-ol
Episterol(3β)-Ergosta-7,24(28)-dien-3-ol
Eburicol(3β)-24-Methylene-lanost-8-en-3-ol
Ergosta 7,22-dienol(3β)-Ergosta-7,22-dien-3-ol
Ergosta 5,7-dienol(3β,22E)-Ergosta-5,7-dien-3-ol

Occurrence and Ecological Relevance of 14 Methylergosta 8,24 28 Dien 3,6 Diol in Fungal Species

Presence in Pathogenic Yeasts (e.g., Candida spp., Saccharomyces cerevisiae)

In pathogenic yeasts such as Candida albicans and the model yeast Saccharomyces cerevisiae, 14-Methylergosta-8,24(28)-dien-3,6-diol is not typically present under normal growth conditions. Its appearance and accumulation are hallmark indicators of the inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. mdpi.comnih.gov This inhibition is the primary mechanism of action for azole antifungal drugs. nih.govfrontiersin.org

When Erg11p is blocked by an azole compound, its substrate, lanosterol (or eburicol (B28769) in some fungi), accumulates. nih.gov This accumulated substrate is then processed by other enzymes in the pathway, leading to the formation of 14α-methylated sterols. nih.gov A crucial subsequent step is catalyzed by the sterol Δ5,6-desaturase (encoded by the ERG3 gene), which converts the accumulating 14α-methylfecosterol into this compound. nih.govfrontiersin.orgnih.gov The accumulation of this diol is considered a primary cause of the fungistatic (growth-inhibiting) effect of azole drugs, as it disrupts the structure and function of the plasma membrane. nih.govmdpi.comnih.gov

Consequently, mutations that inactivate the ERG3 gene prevent the formation of this toxic diol. nih.govnih.gov While this leads to an altered sterol profile that is devoid of ergosterol, it allows the yeast to continue growing in the presence of azoles, conferring a mechanism of drug resistance. nih.govnih.gov Therefore, the presence of this compound in these yeasts is a direct biochemical marker of azole drug activity and a key factor in determining the susceptibility or resistance of the organism. nih.govnih.gov

Table 1: Detection of this compound in Pathogenic Yeasts

Fungal SpeciesCondition for DetectionPrecursor SterolKey Enzyme for FormationResulting Cellular StateCitation
Candida albicansTreatment with azole antifungals (e.g., fluconazole (B54011), voriconazole)14α-methylfecosterolSterol Δ5,6-desaturase (Erg3p)Fungistatic (growth arrest) nih.govnih.gov
Candida albicansERG11 gene mutation/inhibitionLanosterol / EburicolSterol Δ5,6-desaturase (Erg3p)Accumulation of toxic diol mdpi.comnih.gov
Saccharomyces cerevisiaeDisruption of ERG11 gene14α-methylated sterolsSterol Δ5,6-desaturase (Erg3p)Cell growth arrest nih.gov
Candida albicanserg3 mutant treated with azoles14α-methylfecosterol- (Formation is blocked)Azole resistance nih.govnih.gov

Detection in Filamentous Fungi (e.g.,Aspergillus spp.,Mucorales)

The detection and significance of this compound in filamentous fungi show notable variation compared to yeasts. In the pathogenic mold Aspergillus fumigatus, the ergosterol biosynthesis pathway differs slightly, favoring the eburicol branch over the zymosterol (B116435) branch seen in yeasts. nih.gov Despite this, azole antifungals still inhibit the 14α-demethylase (CYP51A), leading to the accumulation of the precursor eburicol. researchgate.net

Subsequent conversion of this precursor to this compound does occur in A. fumigatus upon azole exposure. researchgate.net However, research suggests this conversion may be less efficient compared to that in Candida albicans. One study found that the formation of the diol was significantly increased in A. fumigatus mutants with impaired mitochondrial function, suggesting a link between respiratory status and sterol metabolism that influences the outcome of azole treatment. researchgate.net

In fungi belonging to the order Mucorales, such as Mucor circinelloides, the response to azole treatment is markedly different. Despite the inhibition of the ergosterol pathway and the accumulation of C-14 methylated sterols like eburicol, studies have found only trace amounts of the toxic this compound. asm.org This indicates that in Mucorales, there is a very limited utilization of the pathway that converts the accumulating precursors into this specific diol. This metabolic divergence is a key factor contributing to the high level of intrinsic resistance to certain azoles observed in this group of fungi. asm.org

Variations in Sterol Profiles and this compound Levels Across Diverse Fungal Genera

The production of this compound following the inhibition of sterol 14α-demethylase is not uniform across the fungal kingdom. Significant variations exist in the efficiency of its formation and the resulting sterol profiles, which directly impacts the intrinsic susceptibility of different fungal species to azole antifungals. nih.gov

A comparative study expressing the ERG3 gene (encoding the C-5 sterol desaturase responsible for diol formation) from various pathogenic fungi in a C. albicans mutant background revealed these functional differences. nih.gov The Erg3p enzymes from Candida glabrata and Candida auris were shown to produce the diol, conferring azole sensitivity, similar to the native C. albicans enzyme. In contrast, the versions of the enzyme from Aspergillus fumigatus (AfErg3A) and Rhizopus delemar (RdErg3A) were notable for producing very low levels of the sterol diol. nih.gov This failure to efficiently produce the toxic metabolite resulted in a lack of azole sensitivity when these genes were expressed in the test system, highlighting that the specific properties of the C-5 sterol desaturase are a crucial determinant of the antifungal outcome. nih.gov

These differences lead to distinct sterol signatures in various fungi under azole pressure.

Candida species typically accumulate significant levels of this compound, leading to growth inhibition. nih.gov

Aspergillus fumigatus produces the diol, but potentially less efficiently than Candida, and its accumulation can be influenced by other physiological factors like mitochondrial health. researchgate.net

Mucorales species like Mucor circinelloides accumulate the precursor eburicol but produce almost undetectable levels of the diol, shunting metabolites into other, non-toxic pathways. asm.org

Cryptococcus neoformans also possesses an ERG3 homolog, and its expression in a C. albicans model showed an intermediate ability to produce the diol, suggesting a distinct species-specific response. nih.gov

Table 2: Comparative Levels of this compound Across Fungal Genera Under Azole Stress

Fungal GenusRelative Level of Diol FormationPrimary Accumulated Sterol(s)Implication for Azole SusceptibilityCitation
CandidaHighThis compoundGenerally susceptible (unless ERG3 is mutated) nih.govnih.gov
AspergillusLow to ModerateEburicol, this compoundSusceptible, but outcome can be modulated researchgate.net
MucorTrace / Very LowEburicolIntrinsically less susceptible/resistant asm.org
CryptococcusModerateThis compoundSusceptible nih.gov
RhizopusVery Low(Precursors)Intrinsically less susceptible/resistant nih.gov

Potential Roles in Fungal Environmental Adaptation and Niche Occupancy

The formation of this compound does not serve a beneficial adaptive role for the fungus; on the contrary, its presence is a sign of metabolic dysfunction and cellular stress, typically leading to growth arrest. nih.govnih.gov However, the metabolic potential to produce this diol, and the pathways that regulate it, play a crucial role in how fungi adapt to specific environmental niches, particularly those containing antifungal agents.

The ability of a fungus to survive in an environment with azoles is inversely related to its propensity to produce this toxic diol. Fungal species or strains that have evolved mechanisms to prevent or limit its accumulation are better adapted for niches where azoles are present, such as in clinical settings or agricultural environments with heavy fungicide use.

Mechanisms for this adaptation include:

Inactivating Mutations: Mutations in the ERG3 gene, as seen in resistant strains of C. albicans, block the production of the diol, allowing the fungus to survive despite the inhibition of Erg11p. nih.govnih.gov This is a direct adaptive response to the chemical pressure of an azole-rich environment.

Intrinsic Metabolic Wiring: Fungi like those in the Mucorales order appear to be intrinsically wired to avoid producing the diol, shunting sterol precursors down alternative metabolic routes that are not as detrimental. asm.org This inherent trait contributes to their well-known resistance to many azole drugs and allows them to occupy niches where other fungi cannot survive.

Variable Enzyme Efficiency: As seen in the comparative analysis of Erg3p enzymes, species-specific differences in the enzyme's efficiency directly correlate with intrinsic azole sensitivity. nih.gov Fungi with a less efficient Erg3p, like A. fumigatus and R. delemar, may have a baseline advantage in tolerating low levels of azoles.

Therefore, while the compound itself is a dead-end metabolite associated with toxicity, the metabolic crossroads leading to its formation is a critical control point that dictates fungal survival and adaptation. The capacity to regulate or bypass the production of this compound is a key factor influencing niche occupancy and the evolution of drug resistance in the fungal kingdom.

Advanced Methodologies for the Study of 14 Methylergosta 8,24 28 Dien 3,6 Diol

Spectrometric Approaches for Sterol Profiling and Quantification

The accurate identification and quantification of sterols from complex biological matrices are foundational to studying their roles. Spectrometric methods, particularly when coupled with chromatographic separation, provide the necessary sensitivity and specificity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Sterol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fungal sterols due to its high resolution and the extensive availability of mass spectral libraries for compound identification. nih.govspringernature.comresearchgate.net The method involves separating volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. For sterol analysis, a typical procedure begins with the saponification of the fungal biomass to release sterols from their esterified forms, followed by extraction of the unsaponifiable matter. acs.org

The extracted sterols are then often derivatized to increase their volatility and improve chromatographic peak shape. nih.govspringernature.com The resulting sterol profile can reveal the accumulation of specific intermediates, providing clues about metabolic pathways. For example, in studies of Aspergillus fumigatus mutants, GC-MS analysis is used to quantitatively measure changes in the sterol profile, such as the accumulation of lanosterol (B1674476) or the depletion of ergosterol (B1671047), following genetic modification. nih.gov The identification of individual sterols is achieved by comparing their retention times and the fragmentation patterns in their mass spectra with those of authentic standards or established library data. nih.govresearchgate.net Electron ionization (EI) at 70 eV is commonly used, as it produces reproducible fragmentation patterns that serve as a fingerprint for the molecule. nih.govspringernature.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-performance liquid chromatography-mass spectrometry (HPLC-MS), often referred to as liquid chromatography-mass spectrometry (LC-MS), serves as a powerful and complementary technique to GC-MS for sterol analysis. nih.govmdpi.com A significant advantage of HPLC-MS is its ability to analyze a wide range of compounds, including those that are non-volatile or thermally unstable, often without the need for chemical derivatization. nih.govmdpi.comnih.gov This is particularly useful for analyzing intact steryl glycosides or highly polar sterols that are challenging to volatilize for GC analysis. nih.gov

In the context of sterol analysis, reversed-phase HPLC is commonly employed to separate sterols based on their hydrophobicity. researchgate.net The use of specific column stationary phases, such as pentafluorophenyl (PFP), can offer different retention mechanisms and enhance the separation of structurally similar sterols. nih.govmdpi.com For detection, mass spectrometry provides high sensitivity and specificity, allowing for the differentiation of co-eluting compounds based on their mass-to-charge ratios. nih.gov HPLC-MS has been successfully applied to the analysis of sterol intermediates in cholesterol synthesis and can be adapted for profiling fungal sterols. nih.gov

Table 1: Comparison of GC-MS and HPLC-MS for Sterol Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile compounds in a gaseous mobile phase. Separates compounds in a liquid mobile phase.
Sample Volatility Requires analytes to be volatile or made volatile through derivatization. nih.govspringernature.com Suitable for non-volatile and thermally labile compounds. mdpi.com
Derivatization Often mandatory for sterols to increase volatility and improve peak shape. nih.govmdpi.com Often not required, allowing analysis of native sterols. nih.govnih.gov
Primary Use Case Comprehensive profiling of free sterols; extensive spectral libraries available. researchgate.netspringernature.com Analysis of conjugated sterols (e.g., sulfates, glycosides), polar sterols, and high-throughput screening. nih.govnih.gov

| Ionization | Typically Electron Ionization (EI), providing reproducible fragmentation. nih.gov | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov |

Sample Preparation and Derivatization Strategies for 14-Methylergosta-8,24(28)-dien-3,6-diol Detection (e.g., Trimethylsilyl (B98337) ethers)

Effective sample preparation is critical for the reliable detection and quantification of sterols like this compound. The process generally involves lipid extraction from the biological source, often followed by saponification to hydrolyze steryl esters and release free sterols. acs.orgnih.gov Solid-phase extraction (SPE) can be used as a cleanup step to isolate the sterol fraction from other unsaponifiable compounds, which is often faster and uses less solvent than traditional thin-layer chromatography (TLC). researchgate.net

For GC-MS analysis, derivatization of the hydroxyl groups on the sterol molecule is a crucial step. This process replaces the active hydrogen atoms of the hydroxyl groups, making the molecule less polar, more volatile, and less prone to degradation in the hot GC inlet. nih.govmdpi.com The most common derivatization method for sterols is silylation, which forms trimethylsilyl (TMS) ethers. nih.govspringernature.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The formation of TMS ethers results in derivatives with excellent chromatographic properties and characteristic mass spectra that aid in structural elucidation. researchgate.netresearchgate.net For sterols with sterically hindered hydroxyl groups, stronger silylating agents or the addition of a catalyst may be necessary to ensure complete derivatization. nih.gov

Genetic Engineering and Mutagenesis for Investigating Sterol Biosynthesis

Genetic manipulation of fungal models provides a powerful framework for dissecting the function of specific enzymes in the sterol biosynthesis pathway and understanding its regulation.

Gene Knockout and Overexpression Strategies in Fungal Models

Gene knockout and overexpression are fundamental techniques used to investigate the in vivo function of genes within the ergosterol biosynthesis pathway. nih.govoup.com In fungal models such as Aspergillus fumigatus, deleting a gene (knockout) or increasing its expression (overexpression) can lead to predictable changes in the sterol profile, thereby confirming the gene's role. nih.govnih.gov

For instance, the ergosterol pathway involves two key lanosterol 14α-demethylase isoenzymes encoded by the cyp51A and cyp51B genes. davidmoore.org.uk While single knockouts of these genes are viable, a double knockout is lethal, indicating their essential, compensatory functions. nih.gov A complete lack of Cyp51 activity, achieved through genetic manipulation, results in the accumulation of 14-α methylated sterols, which is a similar outcome to treating the fungus with azole antifungal drugs that target these enzymes. nih.govfrontiersin.org Conversely, overexpression of cyp51A or cyp51B can lead to triazole resistance. nih.gov Similarly, studies on erg6, which encodes the sterol C-24 methyltransferase, have shown it is essential for the viability of A. fumigatus. nih.govnih.gov Disrupting its function leads to the accumulation of its substrate and depletion of downstream products, confirming its position in the pathway. nih.gov These genetic approaches are crucial for validating enzyme function and identifying potential new antifungal targets. nih.govnih.gov

Promoter Replacement and Allelic Exchange for Modulating Gene Expression

To study essential genes whose deletion would be lethal, researchers employ more nuanced genetic strategies like promoter replacement. This technique involves replacing the gene's native promoter with a regulatable one, such as the tetracycline-repressible promoter (pTetOff). nih.govnih.gov This allows for controlled downregulation of gene expression by adding a substance like doxycycline (B596269) to the culture medium. nih.gov This approach was used to study the essential erg6 gene in A. fumigatus. Repression of erg6 expression led to severe growth defects and a quantifiable shift in the sterol profile, with a decrease in ergosterol and accumulation of its substrate, lanosterol. nih.gov

Allelic exchange is a homologous recombination-based method used to create precise genetic modifications, including gene knockouts and promoter replacements. frontiersin.org For example, to create a conditional mutant of cyp51A, its promoter was replaced with a nitrogen source-conditional promoter (niiA), which allowed researchers to control its expression and study the effects of its depletion. frontiersin.org These sophisticated genetic tools enable a detailed investigation of gene function, regulation, and essentiality, providing critical insights into the sterol biosynthesis pathway. nih.gov

Table 2: Examples of Genetic Modifications in Aspergillus fumigatus and Their Impact on Sterol Biosynthesis

Gene Target Genetic Modification Technique Observed Effect on Sterol Profile Reference
cyp51A / cyp51B Double knockout Allelic Exchange Lethal; leads to accumulation of 14-α methylated sterols. nih.govfrontiersin.org
cyp51A Overexpression Transformation Can confer resistance to azole antifungals by increasing target enzyme levels. nih.gov
srbA Knockout (ΔsrbA) Gene Replacement Alters expression of multiple erg genes; accumulation of C4-methyl sterols. nih.govfrontiersin.org

Cellular Assays for Evaluating Sterol Metabolism Perturbations

The accumulation of this compound is a significant perturbation of the normal sterol biosynthesis pathway, typically initiated by the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). Evaluating the cellular consequences of this altered metabolic state requires specific and sensitive analytical techniques. The primary cellular assays focus on quantifying the changes in the sterol profile and assessing the resulting impact on cell viability and growth.

The principal technique for the direct measurement of this compound and other sterol intermediates in a cellular context is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.netresearchgate.net This powerful analytical method allows for the separation, identification, and quantification of individual sterols from total cellular lipid extracts. In a typical workflow, fungal or other cells are cultured and exposed to a compound that inhibits CYP51, such as an azole antifungal. researchgate.net The cells are then harvested, and the nonsaponifiable lipids are extracted. nih.gov These lipid extracts are then derivatized, commonly using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for gas chromatography. nih.gov The derivatized sterols are then separated on a GC column and identified based on their specific retention times and mass fragmentation patterns, which are compared to known standards. researchgate.netnih.gov This methodology has been successfully used to demonstrate that exposure of fungal cells like Candida albicans to azoles leads to the accumulation of this compound. nih.govnih.govnih.gov High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is also utilized for sterol analysis and has been applied to measure the accumulation of this diol under stress conditions. researchgate.net

The accumulation of this compound is considered a toxic event that disrupts membrane function and leads to the cessation of cell growth. nih.govnih.gov Therefore, cellular assays that measure cytotoxicity and growth inhibition are critical for evaluating the functional perturbations. These assays include:

Broth Microdilution Assays: Used to determine the minimum inhibitory concentration (MIC) of compounds that cause the accumulation of the diol. researchgate.net

Time-Kill Kinetic Studies: These assays measure the rate at which a compound affects fungal viability over time, providing insight into whether the effect is fungistatic (inhibiting growth) or fungicidal (killing the cells). herbmedpharmacol.com The fungistatic activity of azoles has been linked to the conversion of accumulated precursors into the less toxic this compound in some fungal mutants. researchgate.net

Cell Viability Assays: Standard methods such as plating for colony-forming units (CFUs) or using fluorescent viability dyes can quantify the impact of the sterol perturbation on the cell population.

The table below summarizes key cellular assays employed in the study of sterol metabolism perturbations leading to the formation of this compound.

Assay TypeMethodologyPurposeKey Findings Related to this compound
Sterol Profiling Gas Chromatography-Mass Spectrometry (GC-MS)To separate, identify, and quantify sterols in cell extracts. researchgate.netresearchgate.netDirectly confirms the accumulation of this compound following inhibition of CYP51. nih.govnih.gov
Sterol Profiling High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)An alternative method for the separation and quantification of cellular sterols. researchgate.netMeasures the accumulation of the diol and other sterols like lanosterol under specific stress conditions. researchgate.net
Growth Inhibition Broth MicrodilutionTo determine the minimum concentration of an antifungal agent that inhibits visible cell growth. researchgate.netEstablishes the link between the concentration of a CYP51 inhibitor and the growth-arresting phenotype associated with diol formation.
Cellular Viability Time-Kill Kinetic StudiesTo assess the fungistatic or fungicidal effect of a compound over time. herbmedpharmacol.comHelps to characterize the growth arrest caused by the accumulation of the toxic diol as fungistatic. researchgate.netnih.gov

Computational Modeling and Structural Analysis of Enzymes Involved in this compound Formation

The formation of this compound is a multi-step process resulting from the dysfunction of the canonical ergosterol biosynthesis pathway. It is not synthesized by a single, dedicated enzyme. Instead, its production is a consequence of the inhibition of one enzyme, lanosterol 14α-demethylase (CYP51) , followed by the action of another, sterol Δ5,6-desaturase (Erg3) , on an accumulating substrate. nih.govnih.gov Computational modeling and structural analyses are therefore focused on these two key enzymes to understand the molecular basis of this metabolic diversion.

Lanosterol 14α-demethylase (CYP51) is the primary target of azole antifungals, and its inhibition is the initiating event for diol formation. nih.gov Extensive computational studies have been performed to understand its structure and interaction with inhibitors.

Homology Modeling: Because obtaining crystal structures for membrane-bound proteins like CYP51 is challenging, homology modeling is frequently used. Three-dimensional models of CYP51 from pathogenic fungi like Candida albicans have been constructed using the crystal structures of related, crystallized CYP51 enzymes (e.g., from Mycobacterium tuberculosis) as a template. researchgate.net These models are crucial for visualizing the enzyme's active site.

Molecular Docking: This computational technique is used to predict the binding modes of substrates (like lanosterol) and inhibitors (like azoles) within the active site of the modeled CYP51. researchgate.net Docking studies help to identify key amino acid residues involved in inhibitor binding and explain the mechanism of inhibition, which involves the azole's nitrogen atom coordinating with the heme iron in the enzyme's active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, assessing the stability of the interactions predicted by docking. researchgate.net

Sterol Δ5,6-desaturase (Erg3) is the enzyme responsible for converting the accumulated 14α-methylfecosterol into the toxic this compound. nih.govnih.gov Inactivation of the ERG3 gene is a known mechanism of azole resistance, as the cell avoids producing the toxic diol. nih.govnih.gov Structural analysis of Erg3 has primarily involved:

Gene Sequencing and Analysis: Researchers have sequenced the ERG3 gene from various wild-type and azole-resistant fungal isolates to identify mutations. nih.gov Identifying nonsense or missense mutations that lead to a non-functional enzyme provides genetic evidence for its role in diol formation and resistance. nih.govnih.gov

Phylogenetic and In Silico Analysis: Bioinformatic tools are used to analyze the protein sequence of Erg3, predict its structure, and understand its evolutionary relationships with desaturases from other organisms. Such analyses have shown that Erg3 belongs to the fatty acid hydroxylase superfamily and is crucial for maintaining the balance of sterols in the cell membrane. mdpi.com

While detailed computational modeling studies specifically on Erg3's interaction with 14α-methylfecosterol are less common than for CYP51, the available genetic and structural data provide a strong foundation for future in silico work, such as homology modeling and docking, to further elucidate its catalytic mechanism. Mathematical modeling of the entire ergosterol pathway has also been employed to simulate the effects of inhibiting different enzymes, confirming that C14α-demethylase is a key target and that changes in Erg3 activity are critical for the cellular response to azole treatment. biorxiv.org

The table below details the computational and structural analysis methods applied to the key enzymes.

EnzymeMethodObjectiveRelevance to this compound
Lanosterol 14α-demethylase (CYP51/Erg11) Homology ModelingTo build a 3D structural model of the enzyme in the absence of a crystal structure. researchgate.netProvides a structural framework to understand how inhibitors block the active site, leading to the accumulation of precursors for diol synthesis.
Lanosterol 14α-demethylase (CYP51/Erg11) Molecular DockingTo predict the binding orientation and affinity of inhibitors within the enzyme's active site. researchgate.netElucidates the specific molecular interactions that cause the inhibition responsible for initiating diol formation.
Sterol Δ5,6-desaturase (Erg3) Gene SequencingTo identify mutations in the ERG3 gene in azole-resistant strains. nih.govConfirms that loss-of-function mutations in ERG3 prevent diol formation, linking the enzyme directly to its synthesis and providing a mechanism for resistance. nih.govnih.gov
Sterol Δ5,6-desaturase (Erg3) In Silico Structural AnalysisTo predict protein structure and classify the enzyme based on sequence homology. mdpi.comCharacterizes Erg3 as a desaturase capable of the reaction that produces the diol.
Ergosterol Pathway Mathematical ModelingTo simulate the dynamic changes in sterol concentrations upon enzyme inhibition. biorxiv.orgModels the flux through the metabolic pathway, demonstrating how inhibiting CYP51 and the activity of Erg3 leads to the accumulation of the diol. biorxiv.org

Research Perspectives and Future Directions

Elucidation of Regulatory Networks Governing 14-Methylergosta-8,24(28)-dien-3,6-diol Metabolism

The synthesis of this compound is not a primary metabolic pathway but a consequence of a blockage in ergosterol (B1671047) biosynthesis. Its formation is catalyzed by the enzyme sterol Δ5,6-desaturase (encoded by the ERG3 gene), which acts on accumulated 14α-methylated precursors like 14α-methylfecosterol. nih.govasm.org Therefore, the regulatory networks governing the expression of ergosterol biosynthesis (ERG) genes, particularly ERG11 (the azole target) and ERG3, are central to the rate of the diol's accumulation.

Future research must focus on fully elucidating these complex networks. In yeast, the transcription factors Upc2 and Ecm22 are known to coordinate the expression of ERG genes in response to sterol depletion. nih.gov In filamentous fungi like Aspergillus fumigatus, the Sterol Regulatory Element Binding Protein (SREBP), SrbA, is a critical regulator, particularly under hypoxic conditions. frontiersin.orgnih.gov The activity of these transcriptional regulators is influenced by environmental cues, including the availability of sterols, oxygen, and iron. nih.govmdpi.com A deeper understanding of how these factors integrate signals to control the expression of enzymes like Erg3p could reveal vulnerabilities to be exploited. For instance, investigating the post-transcriptional and post-translational modifications of these enzymes could uncover novel regulatory checkpoints.

Key research questions include:

How do different environmental stressors (e.g., iron limitation, oxidative stress) modulate the activity of transcription factors like Upc2 and SrbA to alter the flux towards diol production?

Are there additional, as-yet-unidentified regulatory proteins or non-coding RNAs that fine-tune the expression of ERG3 and other relevant enzymes upon azole treatment?

How does the interplay between different regulatory pathways, such as the unfolded protein response and SREBP signaling, impact the metabolic fate of 14α-methylated sterols? nih.gov

Exploration of Novel Therapeutic Strategies Targeting this compound Production or Its Toxic Effects

The toxicity of this compound is a cornerstone of azole antifungal activity. nih.govfrontiersin.org This presents a unique opportunity for developing novel therapeutic strategies aimed at either enhancing its production or mimicking its detrimental effects on the fungal cell.

One promising avenue is the development of molecules that can potentiate the activity of existing azoles. Such compounds could act by increasing the metabolic flux towards the toxic diol. This could be achieved by designing molecules that allosterically activate the Erg3p enzyme, ensuring that the accumulating 14α-methylated precursors are efficiently converted into the more toxic diol. Redirecting the ergosterol biosynthesis pathway to maximize the production of toxic sterols could significantly improve the efficacy of antifungal therapy. mdpi.com

Another critical strategy involves counteracting the primary resistance mechanism that prevents the diol's formation: the inactivation of the ERG3 gene. asm.orgasm.org Therapeutic approaches could include:

Combination Therapy: Using an azole in conjunction with a compound that is synthetically lethal in an erg3 mutant background.

Targeting Downstream Pathways: Identifying and targeting cellular processes that become essential for survival only when ergosterol is replaced by the precursors that accumulate in erg3 mutants.

Finally, a more direct approach would be to develop drugs that structurally mimic this compound and replicate its toxic effects on the cell membrane, thereby bypassing the need for its biosynthesis and rendering resistance mechanisms like ERG3 mutation ineffective.

Investigating the Structural and Functional Consequences of this compound Incorporation into Membranes

The accumulation of 14-methylated sterols, including this compound, is known to be toxic because it severely disrupts the physical properties and functions of the fungal plasma membrane. nih.gov While ergosterol fits snugly into the phospholipid bilayer, the presence of the bulky 14α-methyl group on precursor sterols prevents this tight packing, leading to increased membrane fluidity and permeability. nih.govnih.gov This disruption compromises the function of essential membrane-embedded proteins, such as nutrient transporters and the proton-pumping ATPase, and can lead to delocalization of proteins from the membrane. mdpi.comresearchgate.net

Future investigations should employ advanced biophysical and imaging techniques to precisely map the structural changes induced by the incorporation of this compound into a lipid bilayer. All-atom and coarse-grained molecular dynamics simulations can provide high-resolution insights into how this sterol alters membrane thickness, lipid order, and lateral organization. researchgate.net

Table 1: Effects of this compound on Fungal Membrane Properties

Membrane Property Consequence of Diol Incorporation Supporting Evidence
Fluidity Increased membrane fluidity The bulky 14α-methyl group disrupts the tight packing of phospholipid acyl chains. nih.govnih.gov
Permeability Increased permeability to ions and small molecules Leads to loss of cellular homeostasis and increased susceptibility to other stressors. researchgate.netasm.org
Protein Function Altered activity and localization of integral membrane proteins (e.g., H+-ATPase, Cdr1p). Delocalization of key proteins from the plasma membrane to the vacuole has been observed. mdpi.com

| Microdomain Integrity | Disruption of sterol-rich membrane domains (lipid rafts). | Affects signaling platforms and the proper sorting of membrane proteins. researchgate.net |

Understanding these consequences at a molecular level is crucial for designing drugs that can either exploit or mimic these disruptive effects.

Comparative Analysis of this compound in Diverse Fungal Lineages and Its Implications for Antifungal Resistance

While the accumulation of this compound is a conserved mechanism of azole action, its significance and the response it elicits can vary considerably across different fungal species. This diversity has profound implications for intrinsic antifungal susceptibility and the evolution of resistance.

In Candida albicans and Saccharomyces cerevisiae, the formation of the diol is a primary cause of growth inhibition, and mutations in the ERG3 gene that block its synthesis are a known cause of high-level azole resistance. nih.govasm.org However, in Candida glabrata, a null mutation in ERG3 does not necessarily confer azole resistance, suggesting a different reliance on this toxic metabolite. asm.org In the filamentous fungus Aspergillus fumigatus, which possesses two sterol 14α-demethylase genes (cyp51A and cyp51B), azole treatment leads to the accumulation of the precursor eburicol (B28769), which is then partially converted to the diol. nih.govresearchgate.net Interestingly, some studies in A. fumigatus suggest that the accumulating eburicol is fungicidal, while the subsequent conversion to the diol is less toxic and merely fungistatic. researchgate.net Fungi of the order Mucorales, which often exhibit intrinsic azole resistance, accumulate very little of the toxic diol upon azole exposure, pointing to significant differences in their sterol biosynthetic pathways or regulatory responses. asm.org

This interspecies variability underscores that a "one-size-fits-all" approach to antifungal development is insufficient. Future research should expand this comparative analysis to a wider range of pathogenic fungi to map the lineage-specific dependencies on this toxic sterol pathway. Such knowledge is essential for predicting antifungal efficacy and designing targeted therapeutic strategies.

Table 2: Comparative Aspects of this compound Across Fungal Species

Fungal Species Key Precursor Role of Diol in Azole Action Implication of ERG3 Mutation
Saccharomyces cerevisiae 14α-methylfecosterol Major cause of growth arrest. nih.gov High-level azole resistance. nih.gov
Candida albicans 14α-methylfecosterol Major cause of growth arrest. asm.orgmdpi.com High-level azole resistance. asm.orgasm.org
Candida glabrata 14α-methylsterols Contributes to toxicity, but role is less central. Does not always confer azole resistance. asm.org
Aspergillus fumigatus Eburicol Contributes to fungistatic effect; may be less toxic than its precursor. researchgate.net Can restore growth in the presence of azoles. nih.gov

| Mucor circinelloides | Eburicol | Minimal accumulation; minor role in azole action. asm.org | Prevents what little toxic diol formation occurs. asm.org |

Development of High-Throughput Screening (HTS) Assays for Modulators of this compound Accumulation

The discovery of new antifungal agents and modulators of existing drugs requires robust high-throughput screening (HTS) platforms. The pathway leading to this compound offers several opportunities for HTS assay development.

Cell-Based Reporter Assays: Genetically engineered fungal strains can be created where a reporter gene (e.g., encoding luciferase or a fluorescent protein) is placed under the control of a promoter that is strongly induced by sterol pathway disruption, such as an ERG3 or ERG11 promoter. Screening a chemical library with such a strain could identify compounds that perturb ergosterol biosynthesis.

Direct Measurement Assays: Advances in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the rapid and sensitive quantification of specific sterols from fungal cells. oup.comnih.gov An HTS platform could be built around treating fungal cultures in microtiter plates with test compounds, followed by automated sample extraction and rapid LC-MS analysis to directly measure the levels of this compound and its precursors. This would provide direct biochemical evidence of a compound's effect on the pathway.

Growth-Based Synergy Screens: A straightforward HTS approach involves screening for compounds that enhance the activity of a suboptimal dose of an azole antifungal. This can identify molecules that, for example, promote the production of the toxic diol or inhibit resistance mechanisms.

These screening strategies could identify not only novel inhibitors of ergosterol biosynthesis but also compounds that modulate the pathway in ways that synergize with current antifungals, potentially revitalizing the use of established drugs.

Mechanistic Studies on the Differential Accumulation of 14-Methylated Sterols (e.g., this compound vs. Eburicol) and Their Respective Biological Impacts

Upon inhibition of sterol 14α-demethylase, the specific 14α-methylated sterol that accumulates depends on the fungal species and the precise enzymatic steps downstream of the block. In yeasts, lanosterol (B1674476) is the primary substrate that accumulates, which is then processed toward the toxic diol. mdpi.com In many filamentous fungi, eburicol is the major accumulating precursor. nih.govresearchgate.net The balance between the accumulation of these precursors versus their conversion to this compound is a critical determinant of the ultimate biological effect.

While the diol is generally considered the primary toxic agent in yeasts, the situation may be more complex in other fungi. As noted, in A. fumigatus, the accumulation of eburicol itself appears to be highly toxic—potentially more so than the diol. researchgate.net This suggests that different 14-methylated sterols may have distinct biophysical effects on the cell membrane or may be differentially recognized by cellular stress response pathways.

Future mechanistic studies must focus on dissecting these differences. This involves:

Generating fungal mutants that accumulate specific, individual sterol intermediates.

Investigating how the cell detoxifies or compartmentalizes different sterol intermediates.

By understanding the specific toxicity profile of each 14-methylated sterol, it may be possible to design inhibitors that block the ergosterol pathway at a point that causes the accumulation of the most toxic intermediate for a given fungal pathogen.

Table 3: Comparison of Key 14-Methylated Sterols Accumulating Upon Azole Treatment

Compound Typical Fungal Group Role/Impact
Lanosterol Yeasts (Candida, Saccharomyces) Initial substrate that accumulates; precursor to the toxic diol. mdpi.com
Eburicol Filamentous Fungi (Aspergillus) Initial substrate that accumulates; may be fungicidal itself. researchgate.net

| This compound | Broadly in susceptible fungi | Considered the primary toxic end-product in yeasts; fungistatic in A. fumigatus. nih.govresearchgate.net |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.